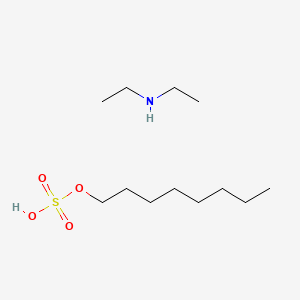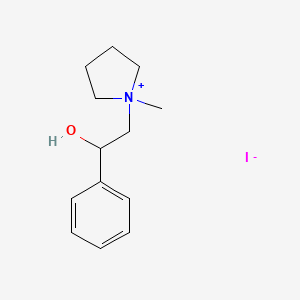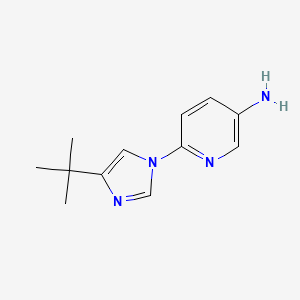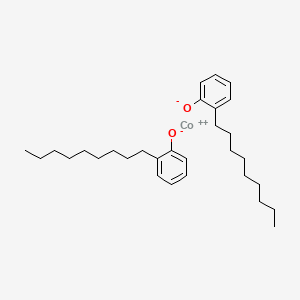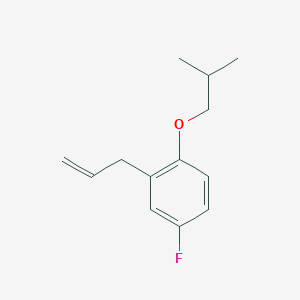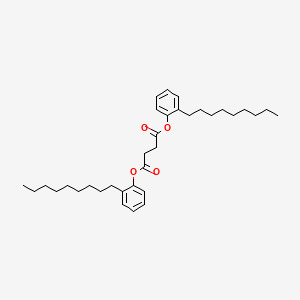
Bis(nonylphenyl) succinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(nonylphenyl) succinate: is an organic compound with the molecular formula C34H50O4 . It is a derivative of succinic acid, where two nonylphenyl groups are attached to the succinate backbone. This compound is known for its unique chemical properties and is used in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bis(nonylphenyl) succinate typically involves the esterification of succinic acid with nonylphenol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 150-200°C to facilitate the esterification process. The product is then purified through distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound is often carried out in large-scale reactors. The process involves the continuous feeding of succinic acid and nonylphenol into the reactor, along with the catalyst. The reaction mixture is maintained at the desired temperature and pressure to ensure complete conversion of the reactants. The product is then separated and purified using techniques such as distillation, filtration, and crystallization.
Análisis De Reacciones Químicas
Types of Reactions: Bis(nonylphenyl) succinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The nonylphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products:
Oxidation: Nonylphenyl carboxylic acids.
Reduction: Nonylphenyl alcohols.
Substitution: Various substituted nonylphenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Bis(nonylphenyl) succinate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of polymers, resins, and other specialty chemicals.
Biology: In biological research, this compound is used as a model compound to study the interactions of esters with biological molecules. It is also used in the development of bio-based materials and biodegradable polymers.
Medicine: The compound has potential applications in drug delivery systems due to its ability to form stable complexes with pharmaceutical agents. It is also being investigated for its potential use in the development of new therapeutic agents.
Industry: this compound is used as a plasticizer in the production of flexible plastics and as a lubricant additive in the formulation of high-performance lubricants. It is also used in the manufacture of coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of bis(nonylphenyl) succinate involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and proteins, altering their activity and function. It can also modulate the properties of cell membranes, affecting the transport of molecules across the membrane. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
- Bis(2-ethylhexyl) succinate
- Bis(4-tert-butylphenyl) succinate
- Bis(2,4-di-tert-butylphenyl) succinate
Comparison: Bis(nonylphenyl) succinate is unique due to the presence of nonylphenyl groups, which impart specific chemical and physical properties. Compared to other similar compounds, this compound exhibits higher thermal stability and better compatibility with various polymers and resins. Its unique structure also allows for specific interactions with biological molecules, making it a valuable compound in scientific research and industrial applications.
Propiedades
Número CAS |
93982-13-9 |
|---|---|
Fórmula molecular |
C34H50O4 |
Peso molecular |
522.8 g/mol |
Nombre IUPAC |
bis(2-nonylphenyl) butanedioate |
InChI |
InChI=1S/C34H50O4/c1-3-5-7-9-11-13-15-21-29-23-17-19-25-31(29)37-33(35)27-28-34(36)38-32-26-20-18-24-30(32)22-16-14-12-10-8-6-4-2/h17-20,23-26H,3-16,21-22,27-28H2,1-2H3 |
Clave InChI |
YXNPFNPHSYKAFN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC1=CC=CC=C1OC(=O)CCC(=O)OC2=CC=CC=C2CCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Spiro[1,4-oxazepine-3(2H),9'-[9H]xanthen]-5-amine, 2'-(2,2-dimethylpropoxy)-4'-fluoro-7'-(2-fluoro-3-pyridinyl)-6,7-dihydro-, (3S)-](/img/structure/B12643286.png)

